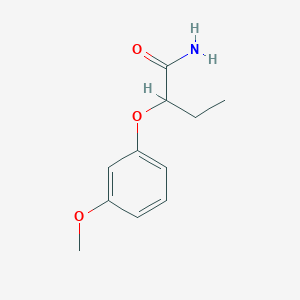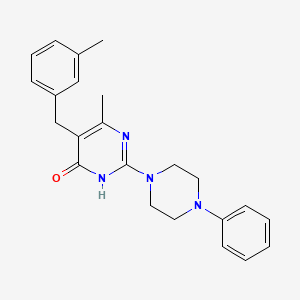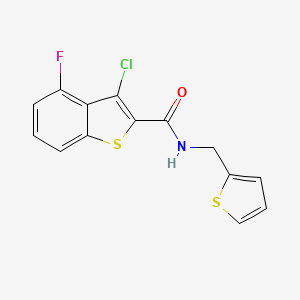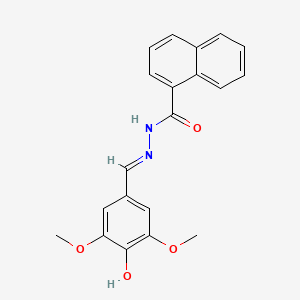
2-(3-methoxyphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)butanamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a multi-step process. In
作用機序
The mechanism of action of 2-(3-methoxyphenoxy)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In inflammation research, 2-(3-methoxyphenoxy)butanamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce the expression of angiogenic factors, such as VEGF and bFGF, which are involved in tumor growth and metastasis. In inflammation research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to increase the expression of BDNF, which is involved in neuroplasticity and cognitive function.
実験室実験の利点と制限
One advantage of using 2-(3-methoxyphenoxy)butanamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3-methoxyphenoxy)butanamide has also been shown to have good solubility in water, which makes it easier to work with in experiments. One limitation of using 2-(3-methoxyphenoxy)butanamide is its limited availability and high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for 2-(3-methoxyphenoxy)butanamide research. In cancer research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in combination with other chemotherapeutic agents to improve efficacy. In inflammation research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in animal models of chronic inflammation to evaluate long-term effects. In neurodegenerative disease research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in clinical trials to evaluate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
合成法
The synthesis of 2-(3-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 3-methoxyphenol with butyric anhydride to form 3-methoxyphenyl butyrate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3-methoxyphenoxy)butanamide. The purity of the compound can be increased through recrystallization.
科学的研究の応用
2-(3-methoxyphenoxy)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-methoxyphenoxy)butanamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
2-(3-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJUSEVXLSNCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)



![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)